6-Bromobenzofuro[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromobenzofuro[3,2-b]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system with a bromine atom at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C. This reaction yields methyl 2-[(cyanophenoxy)methyl]-3-furoates, which upon heating with tert-butoxide (t-BuOK) in DMF at 65°C, undergoes tandem cyclization to form the desired benzofuro[3,2-b]pyridine derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromobenzofuro[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the fused ring system.
Cyclization Reactions: Further cyclization can lead to more complex polycyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzofuro[3,2-b]pyridines, while oxidation can lead to the formation of quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromobenzofuro[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs targeting various biological pathways, including endothelin receptor antagonists and P2X4 receptor modulators.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studying protein-ligand interactions and as a potential inhibitor in various biochemical assays.
Wirkmechanismus
The mechanism of action of 6-Bromobenzofuro[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as endothelin receptor antagonists by binding to the receptor and inhibiting its activity. The presence of the bromine atom and the fused ring system enhances its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzofuro[3,2-c]isoquinolines: Known for their antiviral and anti-inflammatory properties.
Furo[3,2-c]pyridines: Used in reversible control of protein transport and as protein kinase inhibitors.
Quinolino and Coumarino Derivatives: Exhibit anti-inflammatory and antimicrobial activities.
Uniqueness: 6-Bromobenzofuro[3,2-b]pyridine stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique electronic and steric properties. These characteristics make it a valuable compound for developing targeted therapies and advanced materials.
Eigenschaften
Molekularformel |
C11H6BrNO |
---|---|
Molekulargewicht |
248.07 g/mol |
IUPAC-Name |
6-bromo-[1]benzofuro[3,2-b]pyridine |
InChI |
InChI=1S/C11H6BrNO/c12-8-4-1-3-7-10-9(14-11(7)8)5-2-6-13-10/h1-6H |
InChI-Schlüssel |
KDQFSURZNCOSMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.